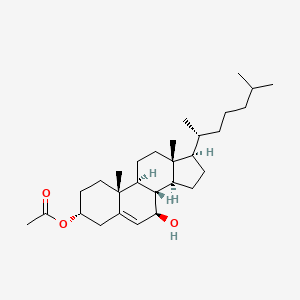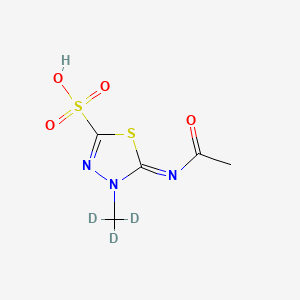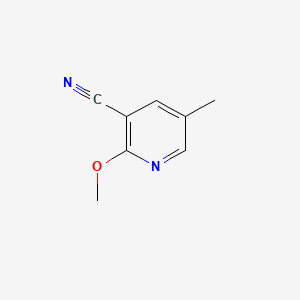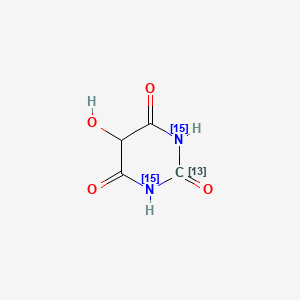
(3alpha)-7-Hydroxycholest-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha)-7-Hydroxycholest-5-en-3-yl acetate is a steroidal compound derived from cholesterol. It is characterized by the presence of a hydroxyl group at the 7th position and an acetate group at the 3rd position on the cholest-5-ene backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3alpha)-7-Hydroxycholest-5-en-3-yl acetate typically involves the selective hydroxylation of cholesterol followed by acetylation. One common method includes:
Hydroxylation: Cholesterol is subjected to hydroxylation using a suitable oxidizing agent such as osmium tetroxide (OsO4) or selenium dioxide (SeO2) to introduce the hydroxyl group at the 7th position.
Acetylation: The hydroxylated product is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial enzymes to achieve regioselective hydroxylation, followed by chemical acetylation. This approach can be more environmentally friendly and cost-effective compared to purely chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 7-keto derivatives or 7-carboxylic acids.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of 3-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (3alpha)-7-Hydroxycholest-5-en-3-yl acetate is used as an intermediate in the synthesis of various steroidal compounds, including hormones and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in modulating cholesterol metabolism and its effects on cellular processes.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive steroids. It may be investigated for its anti-inflammatory, anti-cancer, or cholesterol-lowering properties.
Industry: In the industrial sector, this compound can be used in the production of steroid-based drugs and as a precursor for the synthesis of other valuable steroidal compounds.
Mécanisme D'action
The mechanism of action of (3alpha)-7-Hydroxycholest-5-en-3-yl acetate involves its interaction with specific molecular targets such as enzymes involved in cholesterol metabolism. It may inhibit or activate these enzymes, leading to changes in cholesterol levels and other downstream effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive steroids suggests it may interact with steroid hormone receptors or enzymes.
Comparaison Avec Des Composés Similaires
Cholesterol: The parent compound from which (3alpha)-7-Hydroxycholest-5-en-3-yl acetate is derived.
7-Ketocholesterol: An oxidized derivative of cholesterol with a ketone group at the 7th position.
Cholesteryl acetate: A similar compound with an acetate group at the 3rd position but lacking the hydroxyl group at the 7th position.
Uniqueness: this compound is unique due to the presence of both the hydroxyl group at the 7th position and the acetate group at the 3rd position. This dual functionalization imparts distinct chemical and biological properties, making it a valuable intermediate in steroid synthesis and a compound of interest in various research fields.
Propriétés
IUPAC Name |
[(3R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3/t19-,22-,23-,24+,25+,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSNTERZEKNKIZ-UAQNQREASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857716 |
Source


|
| Record name | (3alpha)-7-Hydroxycholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17974-77-5 |
Source


|
| Record name | (3alpha)-7-Hydroxycholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)












